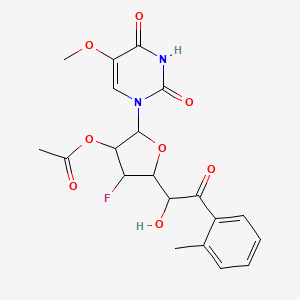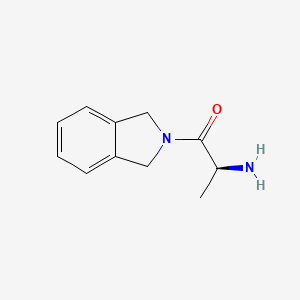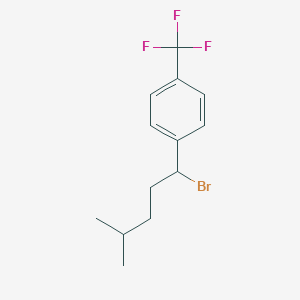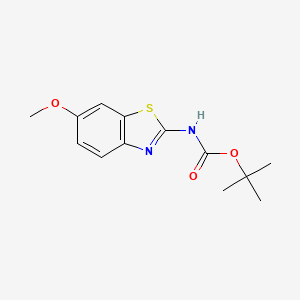
H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-gGlu-DL-Cys(1)-Gly-OHH-DL-Glu-DL-Cys(1)-Gly-OH is a synthetic peptide compound It is composed of a sequence of amino acids, including glutamic acid, cysteine, and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery and as a scaffold for developing new drugs.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which play a crucial role in protein folding and stability. Additionally, the peptide can interact with cellular receptors and enzymes, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
H-DL-gGlu-DL-Cys(1)-Gly-OHH-DL-Glu-DL-Cys(1)-Gly-OH is unique due to its specific amino acid sequence and the presence of both glutamic acid and cysteine residues
Propiedades
Fórmula molecular |
C20H32N6O12S2 |
|---|---|
Peso molecular |
612.6 g/mol |
Nombre IUPAC |
2-amino-5-[[3-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H32N6O12S2/c21-9(2-4-14(28)29)17(34)26-12(19(36)24-6-16(32)33)8-40-39-7-11(18(35)23-5-15(30)31)25-13(27)3-1-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,35)(H,24,36)(H,25,27)(H,26,34)(H,28,29)(H,30,31)(H,32,33)(H,37,38) |
Clave InChI |
JRBLIKMXDVZVGD-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)
![2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)


![4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid](/img/structure/B12098752.png)

amine](/img/structure/B12098762.png)



![1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B12098786.png)
![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)


